

Interpreting the Mass Spectrum of N-ethyl-4-nitrobenzenesulfonamide: A Comparison Guide

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Compound of Interest

Compound Name:	<i>N-ethyl-4-nitrobenzenesulfonamide</i>
Cat. No.:	<i>B187138</i>

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This guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrum of **N-ethyl-4-nitrobenzenesulfonamide**. By comparing its fragmentation pattern with related chemical structures, this document serves as a practical resource for the identification and characterization of this compound in various experimental settings.

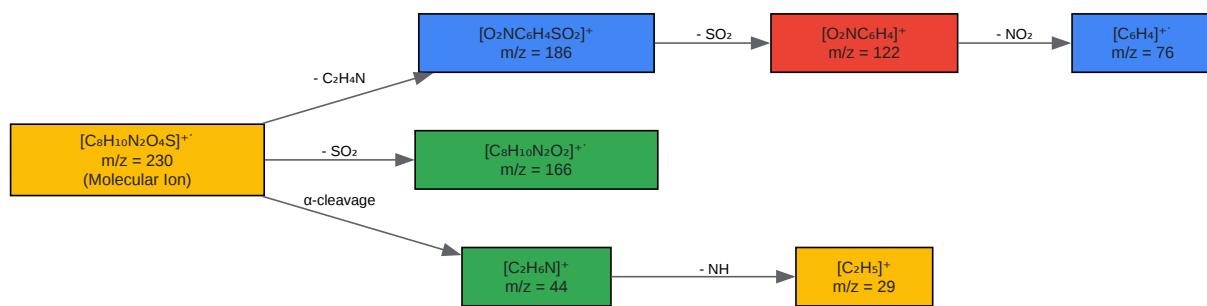
Predicted Mass Spectrum Data

The mass spectrum of **N-ethyl-4-nitrobenzenesulfonamide** is anticipated to exhibit a distinct fragmentation pattern under electron ionization. The molecular ion and key fragment ions are summarized in the table below. The relative abundance is a qualitative prediction based on the expected stability of the fragment ions.

m/z	Proposed Fragment Ion	Formula	Predicted Relative Abundance
230	$[M]^{+}$ (Molecular Ion)	$[C_8H_{10}N_2O_4S]^{+}$	Low
186	$[O_2NC_6H_4SO_2]^{+}$	$[C_6H_4NO_4S]^{+}$	High
166	$[M - SO_2]^{+}$	$[C_8H_{10}N_2O_2]^{+}$	Medium
122	$[O_2NC_6H_4]^{+}$	$[C_6H_4NO_2]^{+}$	Medium
92	$[C_6H_4O]^{+}$	$[C_6H_4O]^{+}$	Low
76	$[C_6H_4]^{+}$	$[C_6H_4]^{+}$	Medium
44	$[CH_3CHNH_2]^{+}$	$[C_2H_6N]^{+}$	Medium
29	$[CH_2CH_2]^{+}$	$[C_2H_4]^{+}$	Medium

Predicted Fragmentation Pathway

The fragmentation of **N-ethyl-4-nitrobenzenesulfonamide** is expected to be initiated by the ionization of a lone pair electron, typically from the sulfonyl or nitro group. The resulting molecular ion is unstable and undergoes a series of characteristic cleavage reactions. The primary fragmentation pathways are illustrated below.



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Caption: Predicted fragmentation pathway of **N-ethyl-4-nitrobenzenesulfonamide**.

Experimental Protocols

A standard method for analyzing **N-ethyl-4-nitrobenzenesulfonamide** would involve gas chromatography coupled with mass spectrometry (GC-MS) using electron ionization.

1. Sample Preparation:

- Dissolve a small amount of **N-ethyl-4-nitrobenzenesulfonamide** in a volatile organic solvent such as methanol or acetonitrile to a final concentration of approximately 1 mg/mL.
- If necessary, dilute the stock solution to a working concentration of 10-100 µg/mL.

2. Gas Chromatography (GC) Conditions:

- Injector: Split/splitless injector, operated in splitless mode.
- Injector Temperature: 250 °C.
- Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Oven Temperature Program:
 - Initial temperature: 100 °C, hold for 1 minute.
 - Ramp: 15 °C/min to 280 °C.
 - Final hold: 5 minutes at 280 °C.

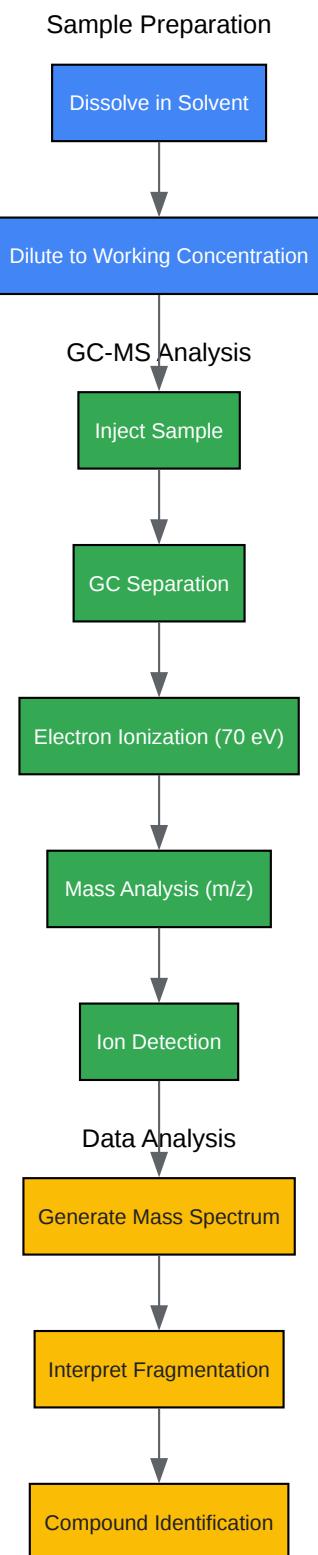
3. Mass Spectrometry (MS) Conditions:

- Ionization Mode: Electron Ionization (EI).[\[1\]](#)
- Ionization Energy: 70 eV.[\[1\]](#)
- Ion Source Temperature: 230 °C.

- Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
- Scan Range: m/z 40-300.
- Scan Rate: 2 scans/second.

Experimental Workflow

The general workflow for the analysis of **N-ethyl-4-nitrobenzenesulfonamide** by GC-MS is depicted in the following diagram.



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Caption: General experimental workflow for GC-MS analysis.

Comparison with Alternative Compounds

Understanding the fragmentation of related compounds is crucial for interpreting the mass spectrum of **N-ethyl-4-nitrobenzenesulfonamide**.

- N-ethyl-4-methylbenzenesulfonamide: This compound would exhibit a similar fragmentation pattern, but with a different molecular ion at m/z 199.^[2] The key fragment corresponding to the substituted benzene ring would be at m/z 155 (toluenesulfonyl cation) instead of m/z 186. The fragments from the ethylamino group (m/z 44 and 29) would be identical.
- 4-Nitrobenzenesulfonamide: This parent compound, lacking the N-ethyl group, has a molecular weight of 202 g/mol .^[3] Its spectrum would show the 4-nitrobenzenesulfonyl cation at m/z 186 and the nitrophenyl cation at m/z 122, but would lack the fragments associated with the ethyl group.
- N-ethyl-benzenesulfonamide: Without the nitro group, this molecule would have a molecular weight of 185 g/mol . The benzenesulfonyl cation would appear at m/z 141, and the phenyl cation at m/z 77. The ethylamino fragments would remain at m/z 44 and 29.

This comparative approach, combined with the predicted fragmentation data and pathways, provides a robust framework for the confident identification of **N-ethyl-4-nitrobenzenesulfonamide** in complex analytical scenarios.

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